16alpha-Methyl dichlorisone-17,21-acetonide
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Overview
Description
16alpha-Methyl dichlorisone-17,21-acetonide is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is known for its potent glucocorticoid activity. The compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Methyl dichlorisone-17,21-acetonide involves multiple steps, starting from prednisolone. The key steps include chlorination, methylation, and acetonide formation. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate. The final step involves the formation of the acetonide ring using acetone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
16alpha-Methyl dichlorisone-17,21-acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
16alpha-Methyl dichlorisone-17,21-acetonide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying steroidal structures and reactions.
Biology: The compound is employed in cell biology research to study the effects of glucocorticoids on cell signaling and gene expression.
Medicine: It is used in clinical research to develop new treatments for inflammatory and autoimmune diseases.
Mechanism of Action
16alpha-Methyl dichlorisone-17,21-acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding activates the receptor, which then translocates to the nucleus and modulates the transcription of target genes. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
- Prednisolone
- Dexamethasone
- Triamcinolone acetonide
Uniqueness
16alpha-Methyl dichlorisone-17,21-acetonide is unique due to its high potency and specific structural modifications, such as the presence of the acetonide ring and methyl groups. These modifications enhance its glucocorticoid activity and reduce its mineralocorticoid effects, making it more effective and safer for long-term use compared to other corticosteroids .
Properties
CAS No. |
4735-67-5 |
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Molecular Formula |
C25H32Cl2O4 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-9',11'-dichloro-2,2,10',13',16'-pentamethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione |
InChI |
InChI=1S/C25H32Cl2O4/c1-14-10-18-17-7-6-15-11-16(28)8-9-22(15,4)24(17,27)19(26)12-23(18,5)25(14)20(29)13-30-21(2,3)31-25/h8-9,11,14,17-19H,6-7,10,12-13H2,1-5H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1 |
InChI Key |
ZQTYPIRKACXRKR-OCUNRLNVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]15C(=O)COC(O5)(C)C)C)Cl)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C15C(=O)COC(O5)(C)C)C)Cl)Cl)C |
Origin of Product |
United States |
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